Dimsyl sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

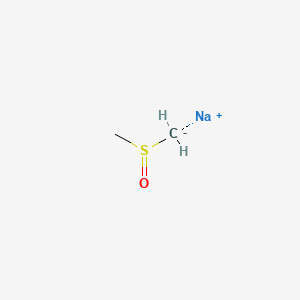

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;methanidylsulfinylmethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5OS.Na/c1-4(2)3;/h1H2,2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXOAQXKPAENDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)[CH2-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436194 | |

| Record name | Sodium methylsulfinylmethylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15590-23-5 | |

| Record name | Methane, sulfinylbis-, ion(1-), sodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15590-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimsyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methylsulfinylmethylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMSYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6HI470Q52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimsyl Sodium: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides an in-depth overview of dimsyl sodium (sodium methylsulfinylmethylide), a powerful and versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role as a potent base and nucleophile. Detailed experimental protocols for its preparation and key reactions, alongside quantitative data on reaction yields, are presented to facilitate its practical application in the laboratory. Furthermore, this guide illustrates critical reaction mechanisms and experimental workflows through detailed diagrams to enhance understanding and aid in the design of novel synthetic routes.

Introduction

This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a highly reactive and non-nucleophilic strong base that has found extensive application in organic chemistry since its introduction by Corey and Chaykovsky.[1] With a pKa of 35 for its conjugate acid (DMSO), this compound is capable of deprotonating a wide range of weakly acidic protons, making it an invaluable tool for the formation of carbanions, ylides, and other reactive intermediates.[1][2] Its utility extends to a variety of chemical transformations, including alkylations, condensations, and rearrangements, rendering it a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4] This guide aims to provide a comprehensive technical resource on the preparation, handling, and synthetic applications of this compound for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the chemical formula C₂H₅NaOS, is typically not isolated as a solid but is prepared and used as a solution in DMSO. The resulting solution is often greenish-grey and opalescent.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Sodium (methanesulfinyl)methanide | |

| Synonyms | This compound, Sodium methylsulfinylmethylide, NaDMSO | |

| CAS Number | 15590-23-5 | |

| Molecular Formula | C₂H₅NaOS | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Greenish-grey opalescent solution in DMSO | [5] |

| pKa of Conjugate Acid (DMSO) | 35 | [1][2] |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of sodium hydride (NaH) with dimethyl sulfoxide (DMSO). The reaction proceeds with the evolution of hydrogen gas and is typically conducted under an inert atmosphere to prevent the reaction of this compound with atmospheric moisture and carbon dioxide.[3]

General Synthesis Workflow

The synthesis of this compound from sodium hydride and DMSO follows a straightforward, yet critical, workflow to ensure the activity and safety of the reagent.

References

Dimsyl Sodium: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimsyl sodium, systematically known as sodium methylsulfinylmethylide, is a potent, non-nucleophilic strong base with the chemical formula C₂H₅NaOS.[1] It is the sodium salt of the conjugate base of dimethyl sulfoxide (B87167) (DMSO).[1][2][3] First reported by Corey and Chaykovsky, this compound has become an indispensable reagent in organic synthesis, primarily utilized for the deprotonation of a wide range of weakly acidic carbon and heteroatom-based acids.[2][4] Its utility is particularly pronounced in the generation of ylides for the Wittig reaction and in various condensation and alkylation reactions.[1][3] This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a white solid, though it typically appears as a green solution when dissolved in its parent solvent, DMSO.[1] It is highly reactive and sensitive to moisture and air, readily decomposing in the presence of water.[1][4] The high basicity of this compound is a consequence of the relatively low acidity of its conjugate acid, DMSO, which has a pKa of approximately 35.[1][3] This makes it a significantly stronger base than conventional alkoxides or hydroxides.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Sodium methylsulfinylmethylide | [1] |

| Synonyms | This compound, NaDMSO, Sodium dimsyl | [1][3] |

| Molecular Formula | C₂H₅NaOS | [1] |

| Molecular Weight | 100.11 g/mol | [1] |

| Appearance | White solid; green solution in DMSO | [1] |

| Solubility | Very soluble in DMSO; reacts with water | [1][3] |

Table 2: Acidity and Basicity

| Compound | pKa | Reference |

| Dimethyl sulfoxide (DMSO) | ~35 | [1][3] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

In a solution of this compound in DMSO-d₆, one would expect to observe signals corresponding to both the dimsyl anion and the deuterated solvent. The formation of the methylsulfinyl carbanion (⁻CH₂S(O)CH₃) from DMSO results in a significant change in the chemical environment of the protons and carbons. The residual protons of DMSO-d₆ typically appear as a quintet around 2.50 ppm in ¹H NMR spectra. The protons of the dimsyl anion would be expected to be shifted upfield due to the increased electron density on the carbanionic carbon.

Infrared (IR) Spectroscopy

The IR spectrum of DMSO is characterized by a strong S=O stretching band. Upon deprotonation to form the dimsyl anion, the S=O bond order is expected to change due to resonance delocalization of the negative charge onto the oxygen atom. This would result in a shift of the S=O stretching frequency to a lower wavenumber.

Experimental Protocols

The most common method for the preparation of this compound is the reaction of sodium hydride (NaH) with DMSO.[2][5] The following protocol is a representative example.

Preparation of a this compound Solution in DMSO

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous hexane (B92381) or petroleum ether

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or a three-necked flask equipped with a magnetic stirrer, gas inlet, and a septum

Procedure:

-

Preparation of Sodium Hydride: Weigh the required amount of 60% NaH dispersion in a Schlenk flask under an inert atmosphere. To remove the mineral oil, wash the NaH with anhydrous hexane or petroleum ether (3 x volumes). The washing solvent can be removed via cannula filtration. Dry the washed NaH under a stream of inert gas.

-

Reaction Setup: Add anhydrous DMSO to the flask containing the dry NaH via a syringe or cannula under a positive pressure of inert gas. The reaction is typically performed at a concentration of 1-2 M.

-

Reaction: The mixture is stirred at room temperature or gently heated to 50-70°C to initiate the reaction, which is evidenced by the evolution of hydrogen gas.[3] The reaction should be carefully monitored, and the temperature controlled to prevent a runaway reaction. The reaction is typically complete within 1-2 hours.

-

Completion and Use: The resulting dark green or grayish solution of this compound is ready for use. It is typically used in situ without isolation.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere.

-

The reaction between NaH and DMSO is exothermic and produces flammable hydrogen gas. Adequate ventilation and temperature control are crucial.

-

This compound solutions are thermally unstable and can decompose exothermically, especially at elevated temperatures.[4] It is recommended to use the solution immediately after preparation and to avoid prolonged heating.

Reactivity and Applications

The primary utility of this compound stems from its strong basicity, which allows it to deprotonate a wide variety of weak acids.

Condensation Reaction with Esters

This compound readily reacts with esters to form β-ketosulfoxides.[1][3] These intermediates are valuable in organic synthesis and can be further transformed into other functional groups.

References

An In-depth Technical Guide to the Structure and Bonding of Dimsyl Sodium for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimsyl sodium, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a powerful, non-nucleophilic base and a versatile reagent in organic synthesis. Its utility in deprotonation reactions, particularly in the formation of ylides for the Wittig reaction and in condensation reactions with esters, makes it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and reactivity of this compound, with a focus on providing practical information for researchers, scientists, and drug development professionals. Detailed experimental protocols, reaction mechanisms, and a summary of key structural data are presented to facilitate its effective and safe use in the laboratory.

Introduction

Sodium methylsulfinylmethylide, commonly known as this compound (NaDMSO), is the conjugate base of dimethyl sulfoxide.[1][2][3] First reported by Corey and Chaykovsky, this organosulfur compound has become a staple in synthetic organic chemistry due to its strong basicity (the pKa of DMSO is approximately 35) and its role as a potent nucleophile.[4][5] Its applications are extensive, ranging from the generation of phosphorus and sulfur ylides to facilitating condensation and alkylation reactions.[2][3][4] This guide aims to provide a detailed technical understanding of this compound, focusing on its fundamental chemical properties and practical applications in a research and development setting.

Structure and Bonding

The dimsyl anion, [CH₃S(O)CH₂]⁻, possesses a unique electronic structure that dictates its reactivity. The molecule consists of a sodium cation (Na⁺) and the methylsulfinylmethylide anion.[1][2] The anionic charge is localized on the methylene (B1212753) carbon, rendering it a powerful carbanion. The adjacent sulfinyl group plays a crucial role in stabilizing this charge through inductive effects and the potential involvement of d-orbitals on the sulfur atom.

The geometry around the sulfur atom in the dimsyl anion is expected to be trigonal pyramidal, similar to its parent molecule, DMSO.[6] This geometry arises from the presence of a lone pair of electrons on the sulfur atom. The bonding within the anion is characterized by a combination of covalent and ionic interactions. The carbon-sulfur and sulfur-oxygen bonds are covalent, while the interaction between the sodium cation and the negatively charged carbanion is primarily ionic.

Resonance Structures

The stability of the dimsyl anion can be represented by the following resonance structures:

The resonance delocalization of the negative charge onto the electronegative oxygen atom contributes significantly to the stability of the anion, although the major contributor is the structure with the negative charge on the carbon.

Quantitative Structural Data

| Parameter | Molecule | Value |

| S=O Bond Length | DMSO | 1.531 Å |

| C-S Bond Length | DMSO | 1.799 Å |

| C-S-C Bond Angle | DMSO | 96.6° |

| C-S-O Bond Angle | DMSO | 106.7° |

| Calculated C-S Bond Length | Dimsyl Anion | ~1.75 Å |

| Calculated S=O Bond Length | Dimsyl Anion | ~1.55 Å |

Note: The values for the dimsyl anion are based on computational chemistry studies and should be considered approximate. The data for DMSO is from experimental studies.

Synthesis of this compound

This compound is typically prepared by the reaction of sodium hydride (NaH) with an excess of dry dimethyl sulfoxide.[4][5] The reaction proceeds with the evolution of hydrogen gas and results in a solution of this compound in DMSO.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous hexane (B92381) or petroleum ether

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a gas outlet bubbler

-

Syringes and needles

Procedure:

-

Preparation of Sodium Hydride: In a fume hood, weigh the desired amount of sodium hydride dispersion into the reaction flask. Under a gentle stream of nitrogen, wash the sodium hydride with anhydrous hexane or petroleum ether three times to remove the mineral oil. Carefully decant the solvent after each wash.

-

Drying: After the final wash, remove the residual solvent by passing a slow stream of nitrogen over the sodium hydride powder while gently warming the flask.

-

Reaction: Allow the flask to cool to room temperature. Under a positive pressure of nitrogen, add anhydrous DMSO to the sodium hydride powder via a syringe.

-

Heating and Monitoring: Stir the mixture at room temperature. A gentle evolution of hydrogen gas should be observed. The reaction is exothermic. If the reaction does not start, gently warm the mixture to 40-50 °C. The reaction is typically complete when the evolution of hydrogen gas ceases. The resulting solution is often greenish and may contain some unreacted sodium hydride as a gray precipitate.

-

Use and Storage: The resulting solution of this compound in DMSO is typically used immediately. If storage is necessary, it should be done under an inert atmosphere at a low temperature to minimize decomposition.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. All operations should be carried out under an inert atmosphere (nitrogen or argon).

-

The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and have a fire extinguisher rated for chemical fires readily available.

-

This compound solutions are thermally unstable and can decompose exothermically at elevated temperatures.

Reactivity and Applications

This compound's high basicity and nucleophilicity make it a versatile reagent in a variety of organic transformations.

Generation of Phosphorus Ylides for the Wittig Reaction

A primary application of this compound is the deprotonation of phosphonium (B103445) salts to generate phosphorus ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.[2][4]

Caption: Formation of a phosphorus ylide using this compound.

Condensation Reactions with Esters

This compound readily reacts with esters to form β-ketosulfoxides, which are valuable synthetic intermediates.[3][4]

Caption: Mechanism of ester condensation with this compound.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis. A thorough understanding of its structure, bonding, and reactivity is essential for its effective and safe utilization in the laboratory. This technical guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and mechanistic insights, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The unique reactivity profile of this compound will undoubtedly continue to inspire the development of novel synthetic methodologies for the construction of complex and biologically active molecules.

References

An In-depth Technical Guide to the Synthesis of Dimsyl Sodium from DMSO and Sodium Hydride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the synthesis of dimsyl sodium (sodium methylsulfinylmethylide), a powerful Brønsted base widely utilized in organic synthesis. First reported by Corey and Chaykovsky, this reagent is valued for its ability to deprotonate a vast range of weakly acidic compounds.[1][2][3] It is typically prepared by the reaction of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the reactant.[1][2] Due to its reactivity and thermal instability, this compound is almost always prepared and used in situ.[4]

This document details the established experimental protocols, quantitative reaction parameters, critical safety considerations, and a visual representation of the synthesis workflow.

Chemical Reaction Pathway

The synthesis involves the deprotonation of DMSO by sodium hydride, yielding the methylsulfinyl carbanion (dimsyl ion) and hydrogen gas.[5][6] The pKa of DMSO is approximately 35, which makes this compound an exceptionally strong base.[3][6]

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis of this compound, compiled from various laboratory- and industrial-scale procedures.

| Parameter | Value / Condition | Notes | Source(s) |

| Reagents | |||

| Sodium Hydride (NaH) | Typically 50-60% dispersion in mineral oil. | Mineral oil does not need to be removed for many applications, but washing is recommended if it complicates product isolation. | [1][2][5] |

| Dimethyl Sulfoxide (DMSO) | Anhydrous grade (<0.1% water). | DMSO is highly hygroscopic; drying via molecular sieves or distillation from CaH₂ is recommended for optimal results and safety. | [1][4] |

| Reaction Conditions | |||

| Temperature (Optimal) | 70–75 °C | This range provides a sufficient reaction rate and high yield. Higher temperatures accelerate decomposition. | [1][7] |

| Temperature (Initiation) | 40–45 °C | Gentle heating may be necessary to start the reaction, especially on a smaller scale. | [5] |

| Reaction Time | 30–45 minutes | The reaction is typically complete when hydrogen evolution ceases. | [1] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reactions with atmospheric moisture, oxygen, and carbon dioxide. | [1][7] |

| Product & Stability | |||

| Concentration | Up to 2–3 M in DMSO | A common laboratory preparation yields a ~2 M solution. Storing solutions >2 M is not recommended due to safety concerns. | [1][5] |

| Yield | Essentially quantitative | When using sodium hydride, the reaction proceeds to completion with high efficiency. | [2] |

| Thermal Stability | Decomposes at T ≥ 50 °C | Decomposition is exothermic and can lead to thermal runaway. The onset of decomposition is ~50°C in pure DMSO. | [7] |

| Storage (Solution) | 24–48 hours at 10 °C | For longer-term storage, freezing at -5 to 0 °C extends stability to several weeks. | [4] |

| Storage (Solid) | Stable for 2 months at 10 °C | If isolated, the solid is shock-sensitive and prone to spontaneous decomposition. | [1][4] |

Experimental Protocols

Two common protocols are detailed below, representing a general method and a specific bench-top procedure. Efficient stirring is critical in all procedures to avoid local overheating and lump formation.[1]

This method focuses on achieving a high yield and a stable solution for immediate use.

-

Reagent Preparation: Use anhydrous DMSO. If the water content is high (>0.05-0.3%), dry it by distillation from calcium hydride (bp 64°C @ 4mm) or with 4Å molecular sieves.[1]

-

Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a nitrogen inlet connected to an oil bubbler to vent evolved hydrogen.

-

Procedure: Under a positive pressure of nitrogen, charge the flask with anhydrous DMSO. Add the sodium hydride dispersion in portions with vigorous stirring.[1]

-

Reaction: Heat the mixture to 70–75 °C and maintain this temperature. The reaction is complete when the evolution of hydrogen gas stops (typically 30-45 minutes).[1]

-

Completion: Once the reaction is complete, the resulting greenish or grayish solution should be cooled rapidly to room temperature or below in an ice bath before use or storage.[1]

This procedure includes a preliminary step to wash the sodium hydride, which is beneficial when the presence of mineral oil could interfere with subsequent reactions or product isolation.[5]

-

NaH Washing: Place 1.0 g of a 50% NaH/oil dispersion into a septum-sealed flask under an inert atmosphere. Wash the dispersion by adding ~15 mL of petroleum ether or hexane, stirring, and allowing the NaH to settle. Remove the solvent via cannula. Repeat this washing step twice.[5]

-

NaH Drying: Remove residual washing solvent by passing a gentle stream of dry nitrogen over the gray NaH powder. Gentle heating may be required.[5]

-

Reaction Setup: To the flask containing the dry, oil-free NaH, add 10 mL of anhydrous DMSO via syringe. The flask should be equipped with a magnetic stir bar and a vent needle to allow hydrogen to escape safely.[5]

-

Reaction: Stir the mixture. If the reaction does not start spontaneously, gently warm the flask to 40–45 °C until gas evolution begins. Once started, the reaction is exothermic, so cooling may be necessary. Allow the reaction to proceed until it subsides.[5]

-

Clarification: Transfer the resulting solution to centrifuge tubes under an inert atmosphere. Centrifuge for several minutes at ~3000 rpm to pellet any unreacted NaH or sodium hydroxide (B78521) sediment. The clear supernatant is the ~2 M this compound solution, which can be transferred to a clean, dry, inerted storage flask.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the bench-top preparation of this compound.

Mandatory Safety and Handling Considerations

The synthesis and handling of this compound require strict adherence to safety protocols due to significant inherent hazards.

-

Thermal Instability and Runaway Reactions: The synthesis of this compound is exothermic. More critically, the product itself is thermally unstable and begins to decompose at temperatures as low as 50 °C.[7] This decomposition is highly exothermic, with a reported adiabatic temperature rise (ΔTad) of 500 °C in pure DMSO, which can lead to a dangerous thermal runaway and explosion.[7] Reaction temperatures must be carefully controlled, and temperatures above 80 °C should be avoided.[1][4] For larger-scale reactions, diluting the DMSO with a co-solvent like THF has been shown to raise the decomposition onset temperature to ~100 °C, providing a larger safety margin.[7]

-

Flammability and Explosion Hazards: Sodium hydride is a flammable solid that reacts violently with water.[5] The reaction produces large volumes of flammable hydrogen gas, which must be safely vented away from ignition sources.[5] The presence of water in the DMSO can lead to the formation of sodium hydroxide, which can clog the vent needle, causing a catastrophic pressure buildup and potential explosion.[5]

-

Reagent Purity: DMSO is highly hygroscopic. Using dry reagents and maintaining a dry, inert atmosphere is paramount to prevent side reactions and ensure safety.[1]

-

Product Handling and Storage: this compound solutions react rapidly with water, carbon dioxide, and oxygen.[1] The pure solid is reported to be shock-sensitive.[4] Solutions should be handled under an inert atmosphere at all times. For storage, it is best to cool the solution immediately after preparation.[1] Store in a sealed, light-protected container at low temperatures (-5 to 10 °C) for short-term use.[4] Avoid storing large quantities of solutions with concentrations greater than 2 M.[1]

References

An In-depth Technical Guide to the Mechanism of Dimsyl Sodium Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of dimsyl sodium, a potent and versatile reagent in organic synthesis. It details the underlying mechanism, experimental procedures for its preparation, and its key reactivity patterns.

Core Mechanism of this compound Formation

This compound, also known as sodium methylsulfinylmethylide (NaDMSO), is the sodium salt of dimethyl sulfoxide (B87167) (DMSO).[1] It is formed by the deprotonation of DMSO, which has a pKa of approximately 35, indicating its low acidity.[2][3] This requires a very strong base, with sodium hydride (NaH) being the most common reagent for this purpose.[1][2] Other strong bases like sodium amide can also be used.[1]

The reaction involves the hydride ion (H⁻) from sodium hydride acting as a powerful base, abstracting a proton from one of the methyl groups of DMSO. This process results in the formation of the methylsulfinyl carbanion, or dimsyl anion ([CH₃S(O)CH₂]⁻), and hydrogen gas (H₂), which evolves from the reaction mixture.[4] The sodium cation (Na⁺) then associates with the negatively charged carbanion to form the this compound salt.[1]

The overall reaction can be represented as: CH₃S(O)CH₃ + NaH → [CH₃S(O)CH₂]⁻Na⁺ + H₂[1]

Stabilization of the resulting carbanion is provided by the adjacent sulfoxide group (S=O).[2][5] this compound is a powerful Brønsted base and a potent nucleophile, making it a valuable reagent in a variety of organic transformations.[2][3]

Quantitative Data Summary

| Parameter | Value | Source(s) |

| pKa of DMSO | 35 | [2][3] |

| Molar Mass of this compound | 100.13 g/mol | [3] |

| Typical Reaction Temperature | 50-75 °C | [6][7][8] |

| Typical Concentration of this compound Solution | 2 M | [7] |

| Decomposition Onset Temperature (in pure DMSO) | ~50 °C | [8] |

| Adiabatic Temperature Rise of Decomposition (in pure DMSO) | 500 °C | [8] |

| Decomposition Onset Temperature (in DMSO/THF) | ~100 °C | [8] |

| Adiabatic Temperature Rise of Decomposition (in DMSO/THF) | 230 °C | [8] |

Experimental Protocols

3.1. Preparation of this compound (General Laboratory Scale)

This protocol is adapted from procedures described in multiple sources.[4][7]

Materials:

-

Sodium hydride (NaH), 50-60% dispersion in mineral oil

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Petroleum ether or hexane (B92381) for washing

-

Inert gas (Nitrogen or Argon)

-

Septum-sealed reaction flask with a magnetic stirrer

-

Syringes and needles

Procedure:

-

Preparation of Sodium Hydride: Weigh the required amount of sodium hydride dispersion into a dry, nitrogen-flushed reaction flask equipped with a magnetic stir bar. To remove the mineral oil, wash the sodium hydride by adding anhydrous petroleum ether or hexane, stirring the suspension, allowing the solid to settle, and then carefully decanting the solvent. This washing step should be repeated two to three times under an inert atmosphere. After the final wash, remove any residual solvent by passing a gentle stream of dry nitrogen over the sodium hydride.

-

Reaction Setup: Seal the flask with a septum. Add anhydrous DMSO to the washed sodium hydride via a syringe. The flask should be equipped with an outlet needle to vent the hydrogen gas produced during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature. A gentle evolution of hydrogen gas should be observed. To increase the rate of reaction, the mixture is typically heated to 50-75 °C.[6][7] The reaction is considered complete when the evolution of hydrogen gas ceases, which can take approximately 45 minutes to 4 hours.[6][7] The resulting solution is typically greenish-grey and opalescent.[7]

-

Handling and Storage: After the reaction is complete, the solution should be cooled to room temperature.[6] For many applications, the solution can be used directly. If a clearer solution is required, the mixture can be centrifuged to sediment any unreacted sodium hydride or other insoluble byproducts.[4] The resulting this compound solution should be stored under an inert atmosphere and protected from moisture and air, with which it reacts rapidly.[6]

Caution: The reaction between sodium hydride and DMSO is exothermic and produces flammable hydrogen gas. It is crucial to have adequate ventilation and to control the reaction temperature. The thermal stability of this compound is limited, and it can decompose exothermically, especially at elevated temperatures.[6][8]

Visualizations

4.1. Reaction Mechanism of this compound Formation

Caption: Formation of this compound from DMSO and NaH.

4.2. Experimental Workflow for this compound Synthesis

References

- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Sodium_methylsulfinylmethylide [chemeurope.com]

- 4. Preparation of this compound [stenutz.eu]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 2.2 Experimental Procedures in Methylation Analysis [stenutz.eu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the pKa of DMSO and Dimsyl Sodium Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of dimethyl sulfoxide (B87167) (DMSO) and the formation of its conjugate base, dimsyl sodium. This information is critical for professionals in chemical research and drug development who utilize DMSO as a solvent or this compound as a potent reagent.

The pKa of Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide is a weakly acidic polar aprotic solvent. Its acidity, represented by its pKa value, is a crucial parameter in understanding and controlling chemical reactions conducted within it. The deprotonation of DMSO yields the methylsulfinylmethyl anion, commonly known as the dimsyl anion.

Quantitative Data for the pKa of DMSO

The reported pKa of DMSO varies slightly across different literature sources, which can be attributed to the different experimental and theoretical methods employed for its determination. The commonly accepted range for the pKa of DMSO is between 35 and 35.1.[1][2]

| Parameter | Value | Reference(s) |

| pKa of DMSO | 35 | [1][3] |

| pKa of DMSO | 35.1 | [2] |

| pKa of DMSO (approximate) | 33 | [4] |

Experimental Protocol for pKa Determination in DMSO

Determining the pKa of weakly acidic compounds like DMSO in a non-aqueous solvent requires specialized techniques. One common method is NMR titration.[5][6][7]

NMR Titration Method:

-

Preparation of Solutions:

-

Prepare a stock solution of the acid of interest in anhydrous DMSO-d6.

-

Prepare a series of NMR tubes containing the acid solution and a suitable non-aqueous base (e.g., a solution of dimsyl potassium) at varying concentrations. A set of NMR pH indicators with known pKa values in DMSO should also be included.[6]

-

All solutions must be prepared in a glovebox under an inert atmosphere to exclude moisture.[6]

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

The chemical shifts of the acidic proton of the analyte and the indicator protons will change as a function of the base concentration.

-

-

Data Analysis:

-

Plot the observed chemical shift (δobs) of the analyte's acidic proton against the pH of the solution, which is determined from the chemical shifts of the NMR pH indicators.

-

The pKa is then determined by fitting the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation adapted for NMR chemical shifts).[6][8]

-

This compound: Formation and Properties

This compound (NaDMSO) is the sodium salt of the dimsyl anion and is a powerful, non-nucleophilic base used in a variety of organic syntheses.[3]

Formation of this compound

The most common method for the preparation of this compound is the reaction of DMSO with a strong base, typically sodium hydride (NaH).[9][10][11] The reaction proceeds with the evolution of hydrogen gas.[10]

Acid-Base Equilibrium of DMSO

Caption: Acid-base equilibrium of DMSO.

Experimental Protocol for this compound Synthesis

The following protocol is a standard laboratory procedure for the synthesis of this compound.[10][11]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethyl sulfoxide (DMSO)[11]

-

Petroleum ether or hexane[10]

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum.[12]

Procedure:

-

Preparation of Sodium Hydride:

-

Under an inert atmosphere (e.g., nitrogen or argon), place the sodium hydride dispersion in the flask.

-

Wash the sodium hydride with petroleum ether or hexane (B92381) to remove the mineral oil. This is done by adding the solvent, stirring the suspension, allowing the NaH to settle, and then decanting the solvent. Repeat this process two to three times.[10][11]

-

Dry the sodium hydride under a stream of inert gas.[10]

-

-

Reaction:

-

Add anhydrous DMSO to the dried sodium hydride.[10]

-

The reaction is typically initiated by gentle heating to 40-45 °C.[10] The reaction temperature is then maintained at 70-75 °C until the evolution of hydrogen gas ceases, which indicates the completion of the reaction.[11]

-

Caution: The reaction is exothermic and produces flammable hydrogen gas. It should be performed in a well-ventilated fume hood, and the hydrogen gas should be safely vented.[10][12] The mixture of NaH and DMSO can be thermally unstable and has been reported to have explosion hazards, especially at elevated temperatures.[13][14]

-

-

Isolation and Storage:

-

The resulting solution of this compound is typically greyish and can be used directly.

-

If necessary, the solution can be centrifuged to remove any unreacted sodium hydride or other solid impurities.[10]

-

This compound solutions are highly reactive with water, carbon dioxide, and oxygen and should be stored and handled under an inert atmosphere.[11]

-

Formation of this compound

Caption: Formation of this compound from NaH and DMSO.

Alternative Methods for Dimsyl Anion Generation

While sodium hydride is the most common base, other strong bases can also be used to generate the dimsyl anion, although often in lower concentrations.[11]

| Base | Comments |

| Sodium amide (NaNH₂) | Can be used as an alternative to NaH.[11] |

| Potassium hydroxide (B78521) (KOH) | Generates a small amount of dimsyl anion.[11] |

| Alkoxides (e.g., potassium tert-butoxide) | Establishes an equilibrium with a low concentration of the dimsyl anion.[11] |

Applications of this compound in Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily utilized for its strong basicity.[3]

As a Proton Abstracting Agent

With a pKa of its conjugate acid (DMSO) around 35, this compound can deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds. This is fundamental in the formation of various reactive intermediates.

Corey-Chaykovsky Reaction

In the Corey-Chaykovsky reaction, this compound is used to deprotonate a sulfonium (B1226848) salt to form a sulfur ylide. This ylide then reacts with aldehydes or ketones to produce epoxides.[15][16]

Corey-Chaykovsky Reaction Workflow

Caption: Workflow of the Corey-Chaykovsky reaction.

Wittig Reaction

This compound can also be employed as the strong base required to deprotonate a phosphonium (B103445) salt to generate the corresponding phosphorus ylide (Wittig reagent).[1] This ylide subsequently reacts with an aldehyde or ketone to form an alkene.[17][18]

Quantitative Data for Representative Reactions

| Reaction | Substrate | Product | Yield (%) | Reference |

| Corey-Chaykovsky Epoxidation | Cyclohexanone | Methylenecyclohexane oxide | 90-92% | [12] |

| Corey-Chaykovsky Cyclopropanation | Phenyl γ-silyloxy-α,β-unsaturated ketone | Cyclopropane derivative | 97% | [19] |

| Wittig Olefination | 5-Methylfurfural | Z/E olefin mixture | High | [20] |

Safety Considerations

-

Sodium Hydride: Reacts violently with water and is flammable. It should be handled under an inert atmosphere.[10]

-

This compound: Solutions are highly reactive and can decompose exothermically, especially at elevated temperatures, posing an explosion risk.[11][13] Reactions should be conducted with adequate temperature control and in a well-ventilated area.

-

DMSO: It is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Appropriate personal protective equipment should be worn.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic chemistry - How is the pKa of extremely weak acids determined? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gchemglobal.com [gchemglobal.com]

- 10. Sop:sop401 [Göran Widmalm Group] [organ.su.se]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dimsyl Sodium in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, preparation, properties, and applications of dimsyl sodium, a powerful reagent in organic synthesis. From its discovery to its modern-day utility, this document provides a technical overview for professionals in the chemical and pharmaceutical sciences.

Introduction: A Historical Perspective

This compound, the sodium salt of the methylsulfinyl carbanion ([CH₃S(O)CH₂]⁻Na⁺), emerged as a reagent of significant interest in the mid-20th century. Its development is intrinsically linked to the exploration of dimethyl sulfoxide (B87167) (DMSO) as a solvent and reactant.

Discovery and Pioneering Work: The pioneering work on this compound was conducted by E.J. Corey and Michael Chaykovsky. Their research in the early 1960s established its utility as a potent base and nucleophile, opening new avenues for carbon-carbon bond formation and the synthesis of complex organic molecules. Their seminal publications laid the groundwork for the widespread adoption of this reagent in synthetic organic chemistry.[1]

Evolution of Applications: Initially recognized for its ability to deprotonate weakly acidic carbon and nitrogen compounds, the applications of this compound rapidly expanded. It became a key reagent in the generation of sulfur ylides for the now-famous Corey-Chaykovsky reaction, a cornerstone for the synthesis of epoxides and cyclopropanes.[2][3][4][5] Over the decades, its utility has been demonstrated in a plethora of reactions, including alkylations, condensations, and eliminations.[6]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective and safe use in the laboratory.

Basicity and Nucleophilicity: this compound is a powerful Brønsted base, a consequence of the relatively low acidity of its conjugate acid, DMSO, which has a pKa of approximately 35 in DMSO.[7][8] This high basicity allows for the deprotonation of a wide range of weakly acidic protons. The methylsulfinyl carbanion is also a potent nucleophile, readily participating in substitution and addition reactions.

Thermal Stability and Safety: this compound solutions in DMSO are known to be thermally unstable and can decompose exothermically, particularly at elevated temperatures. Reports indicate that decomposition can begin at temperatures as low as 50°C, and the process can become vigorous, posing a significant safety hazard if not properly managed. This thermal instability necessitates careful temperature control during its preparation and use.

Spectroscopic Characterization:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show a characteristic signal for the methylene (B1212753) protons of the carbanion. Due to the electron-donating nature of the negative charge, this signal would be shifted upfield compared to the methyl protons of DMSO. The residual DMSO peak in DMSO-d₆ typically appears around δ 2.50 ppm.[9]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework. The carbon atom bearing the negative charge in this compound is expected to exhibit a distinct chemical shift. The methyl carbons of the DMSO solvent resonate at approximately 39.52 ppm.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of the methylsulfinyl group. The S=O stretching frequency is a particularly useful diagnostic tool. In DMSO, this band appears around 1055 cm⁻¹. Upon formation of the dimsyl anion, changes in the electron distribution around the sulfoxide group will influence the position of this band.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the use of this compound in organic synthesis.

Table 1: pKa Values of Representative Weak Acids Deprotonated by this compound in DMSO

| Compound | Structure | pKa in DMSO |

| Toluene | C₆H₅CH₃ | ~43 |

| Diphenylmethane | (C₆H₅)₂CH₂ | 32.1 |

| Triphenylmethane | (C₆H₅)₃CH | 30.6 |

| Acetone | CH₃C(O)CH₃ | 26.5 |

| Acetophenone | C₆H₅C(O)CH₃ | 24.7 |

| Phenylacetylene | C₆H₅C≡CH | 28.8 |

| Fluorene | 22.6 | |

| Indene | 20.1 | |

| Water | H₂O | 31.4 |

| Methanol | CH₃OH | 29.0 |

Data sourced from the Bordwell pKa database in DMSO.[11][12][13][14][15]

Table 2: Representative Yields for Corey-Chaykovsky Reactions Using this compound

| Substrate | Reagent | Product Type | Yield (%) |

| Cyclohexanone | Trimethylsulfonium iodide / this compound | Epoxide | >95 |

| Benzaldehyde | Trimethylsulfonium iodide / this compound | Epoxide | ~90 |

| Chalcone | Dimethylsulfoxonium methylide (from this compound) | Cyclopropane | High |

| 4-tert-Butylcyclohexanone | Trimethylsulfonium iodide / this compound | Epoxide | 85-95 |

| Propiophenone | Trimethylsulfonium iodide / this compound | Epoxide | ~80 |

Yields are representative and can vary based on specific reaction conditions.

Table 3: Representative Yields for Alkylation Reactions Using this compound

| Substrate | Alkylating Agent | Product | Yield (%) |

| 2-Methylcyclohexanone | Methyl Iodide | 2,6-Dimethylcyclohexanone | High |

| Phenylacetonitrile | Benzyl Bromide | 2,3-Diphenylpropanenitrile | >90 |

| Acetophenone | Ethyl Iodide | 1-Phenyl-1-butanone | ~75 |

| Isoquinoline | This compound (as methylating agent) | 1-Methylisoquinoline | Nearly quantitative |

| N-Haloamides | (intramolecular) | Lactams (4, 5, 6-membered rings) | Good to High |

Yields are representative and can vary based on specific reaction conditions.[1][6]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful and safe application of this compound.

Protocol 1: Preparation of this compound Solution in DMSO

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous hexane (B92381) or petroleum ether

-

Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer.

Procedure:

-

Preparation of NaH: In a fume hood, weigh the required amount of 60% NaH dispersion and transfer it to the reaction flask.

-

Washing of NaH: Add anhydrous hexane or petroleum ether to the flask to suspend the NaH. Stir the suspension for 5-10 minutes and then stop stirring, allowing the NaH to settle. Carefully decant the supernatant. Repeat this washing procedure two more times to remove the mineral oil.

-

Drying of NaH: After the final wash, dry the NaH powder under a stream of dry nitrogen to remove any residual solvent.

-

Reaction with DMSO: Carefully add anhydrous DMSO to the flask containing the dry NaH under a positive pressure of nitrogen.

-

Heating: Gently heat the mixture to 65-70°C with efficient stirring. The evolution of hydrogen gas should be observed. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and maintain careful temperature control.

-

Completion of Reaction: Continue heating and stirring until the evolution of hydrogen gas ceases (typically 45-60 minutes). The solution will turn to a characteristic dark green or greyish-green color, indicating the formation of this compound.

-

Cooling and Storage: Cool the solution to room temperature. The this compound solution is now ready for use. For storage, it should be kept under an inert atmosphere (nitrogen or argon) and refrigerated to minimize decomposition.

Mandatory Visualizations

Diagram 1: Preparation of this compound

Caption: Workflow for the preparation of this compound from sodium hydride and DMSO.

Diagram 2: Corey-Chaykovsky Epoxidation Mechanism

Caption: Mechanism of the Corey-Chaykovsky epoxidation using a sulfur ylide.[2][3][4][5]

Diagram 3: Reactivity Relationships of this compound

Caption: The dual reactivity of this compound as a strong base and a potent nucleophile.

References

- 1. benchchem.com [benchchem.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]

- 9. scienceopen.com [scienceopen.com]

- 10. nmrs.io [nmrs.io]

- 11. medchem.unistra.fr [medchem.unistra.fr]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. scribd.com [scribd.com]

- 14. erowid.org [erowid.org]

- 15. researchgate.net [researchgate.net]

Dimsyl Sodium: A Comprehensive Technical Guide to a Powerful Brønsted Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimsyl sodium, the sodium salt of the conjugate base of dimethyl sulfoxide (B87167) (DMSO), is a formidable non-nucleophilic strong base utilized in a multitude of organic transformations.[1][2][3] Its exceptional basicity, stemming from the high pKa of its parent compound DMSO, enables the deprotonation of a wide array of weakly acidic C-H, N-H, and O-H bonds, facilitating reactions that are otherwise challenging to achieve. This guide provides an in-depth exploration of the core properties, preparation, and applications of this compound, with a particular focus on its role as a Brønsted base. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the practical knowledge required for its effective and safe implementation in the laboratory.

Core Properties and Characteristics

This compound, also known as sodium methylsulfinylmethylide, is valued for its ability to act as a potent proton acceptor.[1][4] The high pKa of its conjugate acid, DMSO (pKa ≈ 35), places it among the strongest bases used in organic chemistry, capable of generating carbanions, enolates, and other reactive intermediates from very weak acids.[1][2][5]

| Property | Data | Reference |

| Chemical Name | Sodium methylsulfinylmethylide | [1] |

| Synonyms | This compound, NaDMSO, Sodium dimsylate | [1][4] |

| Molecular Formula | C₂H₅NaOS | [3][6] |

| Molar Mass | 100.12 g/mol | [6] |

| Appearance | White solid; solutions in DMSO are often greenish | [6] |

| pKa of Conjugate Acid (DMSO) | ~35 | [1][5] |

| Solubility | Very soluble in DMSO; reacts with water | [1][3] |

Preparation of this compound

The synthesis of this compound is most commonly achieved by the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with anhydrous DMSO.[1][6][7] The reaction with sodium hydride is prevalent and proceeds with the evolution of hydrogen gas.[8] It is critical to use anhydrous DMSO and an inert atmosphere, as this compound reacts rapidly with water, oxygen, and carbon dioxide.[7]

Experimental Protocol: Preparation from Sodium Hydride

This protocol describes the laboratory-scale preparation of a ~2M solution of this compound in DMSO.

Reagents and Equipment:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hexane (B92381) or Petroleum Ether (for washing)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a gas outlet (bubbler)

-

Heating mantle

-

Syringes and needles

Procedure:

-

Washing Sodium Hydride: In a flask under a nitrogen atmosphere, add the required amount of 60% NaH dispersion. Wash the NaH by adding dry hexane or petroleum ether, stirring the slurry, allowing the NaH to settle, and removing the supernatant via a cannula. This step is repeated two to three times to remove the mineral oil.[8]

-

Drying: The residual washing solvent is removed by passing a gentle stream of nitrogen over the grey NaH powder.[8]

-

Reaction Setup: Anhydrous DMSO is added to the flask containing the washed, dry NaH via a syringe.[8]

-

Reaction: The mixture is stirred and gently heated to 70-75°C.[7] Temperatures should not exceed this range to minimize thermal decomposition.[7] The reaction is initiated, as evidenced by the evolution of hydrogen gas, which should be safely vented through a bubbler.[8]

-

Completion: The reaction mixture is maintained at 70-75°C with efficient stirring for approximately 45-60 minutes, or until the evolution of hydrogen ceases.[3][7] The resulting solution is typically dark greenish and may contain a small amount of sediment.[6]

-

Storage and Use: The solution should be cooled to room temperature and used promptly. For storage, it must be kept under an inert atmosphere.

Safety Considerations for Preparation

-

Exothermic Decomposition: this compound can decompose exothermically, particularly at temperatures above 75°C or in concentrated solutions.[7][9] Adequate cooling and temperature control are crucial.

-

Hydrogen Evolution: The reaction produces flammable hydrogen gas and must be conducted in a well-ventilated fume hood with a proper gas outlet.[8]

-

Reactivity: this compound is highly reactive towards water and protic solvents. The presence of water can lead to the formation of NaOH and potentially clog the gas outlet, creating a risk of explosion.[8]

Visual Workflow for this compound Preparation

References

- 1. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Sodium_methylsulfinylmethylide [chemeurope.com]

- 4. Sodium methylsulfinylmethylide - Wikiwand [wikiwand.com]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Dimsylsodium — Wikipédia [fr.wikipedia.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Sop:sop401 [Göran Widmalm Group] [organ.su.se]

- 9. pubs.acs.org [pubs.acs.org]

The Dimsyl Anion: A Comprehensive Technical Guide to its Nucleophilic Character

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylsulfinyl carbanion, commonly known as the dimsyl anion, is a powerful and versatile reagent in organic synthesis.[1][2] Derived from the deprotonation of dimethyl sulfoxide (B87167) (DMSO), this species exhibits a pronounced nucleophilic character, making it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This in-depth technical guide provides a comprehensive overview of the nucleophilic properties of the dimsyl anion, including its preparation, reactivity, and applications in key organic transformations. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for its generation and use are provided.

Physicochemical Properties

The dimsyl anion's high reactivity stems from its basicity and the localization of a negative charge on the carbon atom.

Table 1: Physicochemical Properties of the Dimsyl Anion

| Property | Value | Reference |

| pKa of conjugate acid (DMSO) | 35 | [3] |

| Structure | CH₃S(O)CH₂⁻ | N/A |

| Counterion (typical) | Na⁺, K⁺, Li⁺ | [1] |

| Solvent of choice | DMSO | [1] |

Nucleophilic Reactivity and Applications

The dimsyl anion is a potent nucleophile that reacts with a wide range of electrophiles. Its utility is demonstrated in numerous synthetic applications, from simple alkylations to complex, multi-step reaction cascades.

Alkylation and Epoxidation Reactions

The dimsyl anion readily participates in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.[1] It also reacts with epoxides, leading to ring-opening and the formation of β-hydroxy sulfoxides.[2]

Additions to Carbonyls and Unsaturated Systems

As a strong carbon nucleophile, the dimsyl anion adds to aldehydes and ketones, yielding β-hydroxy sulfoxides.[2] This reactivity is central to the renowned Corey-Chaykovsky reaction, where a sulfur ylide, often generated in situ using the dimsyl anion, converts carbonyl compounds into epoxides.[4][5] The anion also adds to α,β-unsaturated carbonyl compounds, typically via a 1,4-conjugate addition mechanism.[4]

Formation of Electron-Donor-Acceptor (EDA) Complexes

Recent research has highlighted the ability of the dimsyl anion to form electron-donor-acceptor (EDA) complexes with aryl halides.[6][7][8] Upon photoirradiation, these complexes can facilitate single-electron transfer (SET) processes, leading to the generation of aryl radicals and enabling novel cross-coupling reactions in the absence of transition metal catalysts.[6][7][8]

Quantitative Analysis of Nucleophilicity

While a comprehensive kinetic database for the dimsyl anion's nucleophilicity is not fully established, its high reactivity is well-documented through various studies. DFT calculations and experimental results indicate that the dimsyl anion is a superior electron donor compared to other anions like acetophenone (B1666503) enolate and tert-butoxide.[9]

Table 2: Comparative Reactivity and Yields in Dimsyl Anion Reactions

| Electrophile | Reaction Type | Product | Yield (%) | Conditions | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution | 2,4-Dinitrophenyl methyl sulfoxide | - | DMSO, rt | [10] |

| Aryl Halides (e.g., 4-iodoanisole) | Photo-induced Cross-Coupling (via EDA complex) | Unsymmetrical Chalcogenides | Good to Excellent | DMSO, KOtBu, visible light, rt | [6][7] |

| γ-Silyloxy-α,β-unsaturated aryl ketones | Corey-Chaykovsky Cyclopropanation | Cyclopropane derivatives | 88-97 | DMF, -30 °C | [11] |

| Benzophenone | Addition to Carbonyl | 2-Methanesulfinyl-1,1-diphenyl-ethanol | High | DMSO | [2] |

| Styrene | Addition to Alkene | Methyl 3-phenylpropyl sulfoxide | - | DMSO | [2] |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Generation of Dimsyl Sodium (NaH method)

This protocol describes the in situ generation of this compound using sodium hydride, a common and effective method.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet.

Procedure:

-

Under a positive pressure of inert gas, charge the flask with sodium hydride (1.0 eq).

-

Wash the sodium hydride with dry hexanes (3 x) to remove the mineral oil. Carefully decant the hexanes after each wash.

-

Dry the sodium hydride under a stream of inert gas.

-

Add anhydrous DMSO via syringe.

-

Heat the mixture to 70-75 °C with stirring. Hydrogen gas evolution will be observed.

-

Maintain the temperature until the gas evolution ceases (typically 45-60 minutes).

-

The resulting greenish-grey solution of this compound is ready for use.

Protocol 2: The Corey-Chaykovsky Reaction for Epoxidation

This protocol outlines the use of the dimsyl anion to generate dimethylsulfonium methylide for the epoxidation of a ketone.

Materials:

-

This compound solution in DMSO (prepared as in Protocol 1)

-

Ketone (e.g., cyclohexanone)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere

Procedure:

-

In a separate flask under an inert atmosphere, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared this compound solution (1.0 eq) to the trimethylsulfonium iodide solution with vigorous stirring. The sulfur ylide is formed in situ.

-

After stirring for 10 minutes, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the role of the dimsyl anion, the following diagrams, generated using the DOT language, illustrate key processes.

Generation of the Dimsyl Anion

Caption: Formation of the dimsyl anion from DMSO and NaH.

The Corey-Chaykovsky Reaction Mechanism

Caption: Key steps in the Corey-Chaykovsky epoxidation.

EDA Complex Formation and Subsequent Reaction

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. Dimsyl Anion Enables Visible-Light-Promoted Charge Transfer in Cross-Coupling Reactions of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimsyl Anion Enables Visible-Light-Promoted Charge Transfer in Cross-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anions involved in the initiation of the thermally induced S RN 1 reaction for α-arylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05156E [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

The Solubility of Dimsyl Sodium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimsyl sodium (sodium methylsulfinylmethylide), a powerful non-nucleophilic base, is a critical reagent in a variety of organic syntheses, including the generation of ylides and the alkylation of weakly acidic protons. Its efficacy is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines detailed experimental protocols for its solubility determination, and discusses the critical handling procedures for this air- and moisture-sensitive reagent. Due to the limited availability of precise quantitative solubility data in the public domain, this guide also presents a robust, hypothetical experimental framework for researchers to determine these values in their own laboratories.

Introduction

This compound, the sodium salt of dimethyl sulfoxide (B87167) (DMSO), is a potent Brønsted base with a pKa of approximately 35 (for its conjugate acid, DMSO).[1][2] Its utility in organic chemistry is significant, particularly in reactions requiring a strong, sterically unhindered base. While it is well-established that this compound is highly soluble in its parent solvent, DMSO, and is often prepared and used as a solution in this solvent, detailed quantitative solubility data in other organic solvents is scarce in the literature.[1][3] This guide aims to consolidate the available qualitative information and provide a practical framework for the quantitative determination of this compound's solubility.

Qualitative Solubility Overview

General consensus in the scientific literature indicates that this compound is "very soluble in DMSO and many polar organic solvents."[3] Solutions in DMSO are typically prepared at concentrations around 2M.[2] While specific quantitative data is lacking for other solvents, its nature as a salt suggests that its solubility will be favored in polar, aprotic solvents that can effectively solvate the sodium cation. There is evidence to suggest that solutions of this compound in DMSO can be diluted with tetrahydrofuran (B95107) (THF), implying at least partial solubility or good miscibility in this ethereal solvent.[4] However, organosodium compounds, in general, are known for their tendency to form polymeric structures, which can lead to poor solubility in many common organic solvents.[5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 2.0[2] | > 20.0 |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| 1,2-Dimethoxyethane (DME) | 25 | Data not available | Data not available |

| Dioxane | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

Experimental Protocols

The determination of the solubility of this compound is complicated by its extreme sensitivity to air and moisture, as well as its thermal instability.[1][4] Therefore, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[6][7]

General Handling of Air-Sensitive Reagents

Working with this compound requires strict adherence to protocols for handling pyrophoric and air-sensitive materials.[5][8][9] Key considerations include:

-

Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas. Reactions and transfers should be conducted in a glovebox or on a Schlenk line.[6]

-

Solvent Purity: Solvents must be rigorously dried and deoxygenated prior to use.

-

Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses, and appropriate gloves are mandatory.[5]

Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a method for determining the solubility of this compound in a given organic solvent using a gravimetric approach.[10][11]

4.2.1. Preparation of a Saturated Solution

-

Under an inert atmosphere, add an excess of freshly prepared, solid this compound to a known volume of the desired anhydrous, deoxygenated organic solvent in a sealed Schlenk flask equipped with a magnetic stir bar.

-

Stir the suspension at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13] The presence of undissolved solid is crucial to confirm saturation.

4.2.2. Sample Isolation and Analysis

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe equipped with a filter needle to avoid transferring any solid particles.

-

Transfer the aliquot of the saturated solution to a pre-weighed, oven-dried Schlenk flask.

-

Remove the solvent under high vacuum, taking care to avoid excessive heating due to the thermal instability of this compound.

-

Once the solvent is completely removed, the flask containing the solid this compound residue is weighed under an inert atmosphere.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the flask.

-

The solubility can then be calculated in g/100 mL or mol/L.

Protocol for Determining this compound Concentration (Titration Method)

To verify the concentration of this compound in the prepared saturated solution, a non-aqueous acid-base titration can be performed.[1][14][15]

-

Titrant Preparation: Prepare a standardized solution of a suitable weak acid, such as formanilide (B94145), in an anhydrous, aprotic solvent.

-

Indicator: Use triphenylmethane (B1682552) as an indicator.[1]

-

Procedure:

-

Under an inert atmosphere, add a precise volume of the saturated this compound solution to a Schlenk flask.

-

Add a few crystals of triphenylmethane indicator. The solution should turn a characteristic color indicating the presence of the strong base.

-

Titrate the this compound solution with the standardized formanilide solution until the endpoint is reached, signified by a color change.

-

The concentration of the this compound solution can then be calculated based on the volume and concentration of the titrant used.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of this compound solubility.

Titration Logic for Concentration Analysis

Caption: Logical flow of the titration for determining this compound concentration.

Stability and Safety Considerations

This compound is thermally unstable and its decomposition can be exothermic, particularly in concentrated solutions.[1] It is recommended to store solutions at low temperatures (e.g., -20°C) to minimize degradation.[14] The reagent reacts violently with water and protic solvents. All handling must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.[5][8][9]

Conclusion

While this compound is a cornerstone reagent in organic synthesis, a comprehensive, quantitative understanding of its solubility in a wide range of organic solvents is currently lacking in publicly available literature. This guide provides the known qualitative information and, more importantly, a detailed experimental framework for researchers to determine these crucial physical properties. By following the outlined protocols for handling, solubility determination, and concentration analysis, scientists and drug development professionals can safely and effectively utilize this compound in their research and development endeavors, leading to more robust and reproducible synthetic outcomes.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Sop:sop401 [Göran Widmalm Group] [organ.su.se]

- 3. Sodium methylsulfinylmethylide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. pnnl.gov [pnnl.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cmu.edu [cmu.edu]

- 9. chemistry.ucla.edu [chemistry.ucla.edu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. 3 Ways To Make a Saturated Solution [thoughtco.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. studylib.net [studylib.net]

- 15. sips.org.in [sips.org.in]

Dimsyl Sodium: A Core Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimsyl sodium, the sodium salt of the methylsulfinyl carbanion ([CH₃S(O)CH₂]⁻Na⁺), has emerged as a powerful and versatile reagent in modern organic synthesis since its initial report by Corey and Chaykovsky.[1][2] Its potent, non-nucleophilic basicity and nucleophilic character have made it an indispensable tool for a wide range of chemical transformations, from the generation of ylides to the formation of complex carbocyclic and heterocyclic frameworks. This technical guide provides an in-depth overview of the key discoveries involving this compound, with a focus on its preparation, core reactivity, and applications in the synthesis of pharmaceutically relevant molecules.

Physicochemical Properties and Preparation

This compound is typically prepared by the reaction of sodium hydride (NaH) or sodium amide (NaNH₂) with dimethyl sulfoxide (B87167) (DMSO).[2] The resulting solution in DMSO is typically green.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅NaOS | [2] |

| Molar Mass | 100.11 g/mol | [2] |

| Appearance | White solid or green solution in DMSO | [2] |

| pKa of Conjugate Acid (DMSO) | 35 | [2] |

Experimental Protocol: Preparation of this compound

This protocol describes the in-situ generation of a this compound solution in DMSO.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous petroleum ether or hexane (B92381)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a septum.

Procedure:

-

Washing of Sodium Hydride: In a fume hood, weigh the required amount of 60% sodium hydride dispersion and transfer it to the reaction flask. Add anhydrous petroleum ether or hexane to the flask and stir the suspension for 5-10 minutes. Stop the stirring and allow the sodium hydride to settle. Carefully decant the supernatant. Repeat this washing procedure two more times to ensure the complete removal of the mineral oil.

-

Drying: Dry the washed sodium hydride under a stream of dry nitrogen until a fine, grey powder is obtained.

-

Reaction with DMSO: Under a positive pressure of nitrogen, add anhydrous DMSO to the flask via a syringe. Stir the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. For a controlled reaction, the flask can be cooled in a water bath. The reaction mixture is typically heated to 50-70°C to ensure complete reaction, which is indicated by the cessation of hydrogen evolution and the formation of a clear, greenish solution.

-

Standardization (Optional): The concentration of the this compound solution can be determined by titration against a standard acid, such as 2,5-dihydroxybenzoic acid, using a suitable indicator.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. All operations should be carried out under an inert atmosphere (nitrogen or argon).

-